tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(4-amino-2,6-dimethylphenoxy)acetate: is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a tert-butyl ester group and an amino-substituted dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-amino-2,6-dimethylphenol and tert-butyl bromoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Procedure: The 4-amino-2,6-dimethylphenol reacts with tert-butyl bromoacetate to form tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(4-amino-2,6-dimethylphenoxy)acetate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or alkylated phenoxyacetates.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Materials Science: Utilized in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxyacetate moiety can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme function.
Comparison with Similar Compounds
tert-Butyl 2-(4-hydroxy-2,6-dimethylphenoxy)acetate: Similar structure but with a hydroxyl group instead of an amino group.
tert-Butyl 2-(4-nitro-2,6-dimethylphenoxy)acetate: Contains a nitro group, leading to different reactivity and applications.
Uniqueness:
- The presence of the amino group in tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate provides unique reactivity, allowing for specific interactions in biological systems and enabling further functionalization in synthetic chemistry.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2639440-18-7 |
---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.